1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one
CAS No.: 2034369-10-1
Cat. No.: VC6309596
Molecular Formula: C19H22N4O2
Molecular Weight: 338.411
* For research use only. Not for human or veterinary use.
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one - 2034369-10-1](/images/structure/VC6309596.png)
Specification
CAS No. | 2034369-10-1 |
---|---|
Molecular Formula | C19H22N4O2 |
Molecular Weight | 338.411 |
IUPAC Name | 1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylpropan-1-one |
Standard InChI | InChI=1S/C19H22N4O2/c24-18(7-6-15-4-2-1-3-5-15)23-13-16-12-20-19(21-17(16)14-23)22-8-10-25-11-9-22/h1-5,12H,6-11,13-14H2 |
Standard InChI Key | OXTLIAKITFLMRA-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
The core structure of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one consists of a pyrrolo[3,4-d]pyrimidine scaffold, a bicyclic system fused from pyrrole and pyrimidine rings. Position 2 of the pyrimidine ring is substituted with a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom), while position 6 is linked to a 3-phenylpropan-1-one moiety via a ketone bridge . The morpholino group enhances solubility and modulates electronic properties, whereas the phenylpropanone side chain introduces steric bulk and potential hydrophobic interactions.
Key structural features include:
-
Pyrrolo[3,4-d]pyrimidine Core: Provides a planar, aromatic system capable of π-π stacking interactions with biological targets.
-
Morpholino Substituent: Contributes to solubility and hydrogen-bonding capacity .
-
3-Phenylpropan-1-one Side Chain: Introduces conformational flexibility and hydrophobic character, critical for membrane permeability and target binding.
Physicochemical Properties
-
Solubility: Likely limited aqueous solubility due to the hydrophobic phenylpropanone group, necessitating prodrug formulations or salt forms for therapeutic use .
-
Stability: The morpholino group may confer resistance to enzymatic degradation, while the ketone bridge could be susceptible to reduction under physiological conditions .
-
LogP: Predicted to be moderately lipophilic (~2.5–3.5), balancing membrane permeability and solubility.
Pharmacological Profile and Mechanism of Action
Pyrrolopyrimidine derivatives are renowned for their kinase inhibitory activity. The compound’s structural similarity to patented Akt/Rsk/S6K inhibitors and pyrido[2,3-d]pyrimidines suggests potential multi-kinase inhibition. Key mechanisms may include:
-
ATP-Competitive Binding: The planar pyrrolopyrimidine core mimics purine rings, competing for ATP-binding pockets in kinases .
-
Allosteric Modulation: The morpholino group could stabilize inactive kinase conformations, as seen in related compounds.
In vitro studies on analogous molecules demonstrate nanomolar IC50 values against cancer cell lines (e.g., U87 glioblastoma) , with prodrug derivatives showing enhanced cytotoxicity due to improved solubility .
Comparative Analysis with Related Compounds
The compound’s uniqueness lies in its morpholino and phenylpropanone substituents, which differentiate it from analogs:
The morpholino group in the target compound may enhance selectivity compared to non-morpholino derivatives, as evidenced by improved kinase binding in patented compounds .
Future Research Directions
Critical gaps include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume